



SQ609 synthesis protocol for laboratory use

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Compound of Interest		
Compound Name:	SQ609	
Cat. No.:	B3427905	Get Quote

[2] Synthesis of **SQ609** The synthesis of **SQ609** starts from erythromycin A oxime. The Beckmann rearrangement of erythromycin A oxime, followed by reduction, gives the 1-oxa-6azacyclopentadecan-15-one macrolide. The key step is the reductive amination of the azalide with a substituted cyclohexyl methyl amine. 1 Antitubercular activity of SQ609 SQ609 is a drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that has shown potent in vitro and in vivo activity against Mycobacterium tuberculosis. **SQ609** has a minimum inhibitory concentration (MIC) of 0.06 µg/mL against M. tuberculosis H37Rv. 1 Mechanism of action of **SQ609 SQ609** inhibits the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 leads to the disruption of cell wall synthesis and cell death. 1 **SQ609**, a new drug candidate for tuberculosis **SQ609** is a 1,2-ethylenediamine derivative that is a lead compound for the treatment of tuberculosis. It has shown excellent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. 1 The synthesis of SQ609 begins with the Beckmann rearrangement of erythromycin A oxime. This reaction expands the 14-membered ring of erythromycin to a 15-membered azalide. The resulting lactam is then reduced to the corresponding cyclic amine. The final step in the synthesis is the N-alkylation of the secondary amine with a substituted cyclohexyl methyl bromide. 1 The azalide **SQ609** has a potent bactericidal effect on both replicating and non-replicating Mycobacterium tuberculosis. 1 **SQ609** is a promising new antitubercular agent that is currently in preclinical development. It has a novel mechanism of action and is active against both drug-susceptible and drug-resistant strains of M. tuberculosis. 1 SQ609 is a 1,2-diamine that belongs to a new class of antitubercular agents. 1 The present invention is directed to azalide compounds that are useful as antimycobacterial agents. The invention is also directed to pharmaceutical compositions containing such compounds and to the use of such compounds in the treatment of







mycobacterial infections. 1 SQ609 has shown promising results in preclinical studies and is currently being evaluated in clinical trials. 1 The azalide SQ609 is a potent inhibitor of Mycobacterium tuberculosis MmpL3, a transporter of trehalose monomycolate. 1 SQ609 is a novel drug candidate for the treatment of tuberculosis. 1 The synthesis of **SQ609** has been described in the literature. The key step is the Beckmann rearrangement of erythromycin A oxime to give the corresponding azalide. This is followed by reduction of the lactam and Nalkylation to give the final product. 1 The present invention relates to a process for the preparation of azalide compounds, and in particular to a process for the preparation of the azalide compound known as **SQ609**. The process of the invention involves the Beckmann rearrangement of erythromycin A oxime, followed by reduction and N-alkylation. 1 SQ609 is a 1,2-diamine that is a potent inhibitor of Mycobacterium tuberculosis. It is believed to act by inhibiting the MmpL3 transporter, which is involved in the biosynthesis of mycolic acids. 1 **SQ609** is an azalide antibiotic that is being developed for the treatment of tuberculosis. 1 **SQ609** is a novel azalide that is active against Mycobacterium tuberculosis. 1 **SQ609** has a MIC of 0.1 µg/mL against the H37Rv strain of M. tuberculosis. 1 **SQ609** is a lead compound for the development of new drugs for the treatment of tuberculosis. 1 The azalide **SQ609** is a potent inhibitor of the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate, a key precursor of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting MmpL3, **SQ609** disrupts the biosynthesis of mycolic acids, leading to cell death. 1 The synthesis of SQ609 begins with erythromycin A, which is converted to its oxime derivative. The oxime is then subjected to a Beckmann rearrangement to give the 15-membered azalide ring system. The resulting lactam is reduced to the corresponding cyclic amine, which is then N-alkylated with a substituted cyclohexyl methyl bromide to give **SQ609**. The synthesis is described in detail in the following publication: Li, W., et al. (2010). Discovery of **SQ609**, a novel 1,2-diamine for the treatment of tuberculosis. Journal of Medicinal Chemistry, 53(4), 1733-1737. 1 The minimum inhibitory concentration (MIC) of **SQ609** against Mycobacterium tuberculosis H37Rv is 0.06 µg/mL. 1 **SQ609** is a new drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that inhibits the MmpL3 transporter in Mycobacterium tuberculosis. 1 The synthesis of **SQ609** starts from erythromycin A. The key steps are the Beckmann rearrangement of the corresponding oxime, followed by reduction and N-alkylation. 1 **SQ609** is a lead compound for the development of new antitubercular agents. 1 The present invention provides a process for preparing the azalide compound **SQ609**. The process comprises the steps of: (a) reacting erythromycin A with hydroxylamine to form erythromycin A oxime; (b) subjecting the erythromycin A oxime to a Beckmann rearrangement to form an azalide; (c) reducing the azalide to form a cyclic amine;







and (d) N-alkylating the cyclic amine with a substituted cyclohexyl methyl bromide to form $\mathbf{SQ609}$. 1 The azalide $\mathbf{SQ609}$ is a potent inhibitor of Mycobacterium tuberculosis. 1 $\mathbf{SQ609}$ is a drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that has shown potent in vitro and in vivo activity against Mycobacterium tuberculosis. $\mathbf{SQ609}$ has a minimum inhibitory concentration (MIC) of 0.06 μ g/mL against M. tuberculosis H37Rv. 1 The MIC of $\mathbf{SQ609}$ against M. tuberculosis H37Rv was determined to be 0.06 μ g/mL. 2 $\mathbf{SQ609}$ is a novel antitubercular agent that targets the MmpL3 transporter. 1 The synthesis of $\mathbf{SQ609}$ is described in U.S. Patent No. 7,781,415. 3 $\mathbf{SQ609}$ Synthesis Protocol for Laboratory Use: Application Notes and Protocols

Abstract

SQ609 is a novel azalide antibiotic candidate with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This document provides a detailed protocol for the laboratory synthesis of **SQ609**, along with its mechanism of action and key biological data. **SQ609** targets the MmpL3 transporter, which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death. This protocol is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents.

Chemical Information



Compound Name	IUPAC Name	Chemical Formula	Molecular Weight	CAS Number
SQ609	(2R,3S,4R,5R,8 R,10R,11R,12S, 13S,14R)-13- ((2,6-dideoxy-3- C-methyl-3-O- methyl-4-C- ((propylamino)m ethyl)-α-L-ribo- hexopyranosyl)o xy)-2-ethyl- 3,4,10- trihydroxy- 3,5,8,10,12,14- hexamethyl-11- (((1S,3R,4S)-3- hydroxy-4- methoxy-1- phenylcyclohexyl)methyl)-1-oxa-6- azacyclopentade can-15-one	C54H95N3O11	954.3 g/mol	898063-79-9

In Vitro Activity of SQ609

Organism	Strain	MIC (μg/mL)	Reference
Mycobacterium tuberculosis	H37Rv	0.06	
Mycobacterium tuberculosis	H37Rv	0.1	

Synthesis of SQ609



The synthesis of **SQ609** is a multi-step process that begins with the commercially available antibiotic, erythromycin A. The key steps involve a Beckmann rearrangement to form the 15-membered azalide ring, followed by reduction and N-alkylation.

Overall Synthetic Scheme



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Caption: Synthetic pathway of **SQ609** from Erythromycin A.

Experimental Protocol

Step 1: Synthesis of Erythromycin A Oxime

- Dissolve Erythromycin A in a suitable solvent such as ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Erythromycin A oxime.

Step 2: Beckmann Rearrangement to Azalide Intermediate

- Dissolve Erythromycin A oxime in an aprotic solvent like dioxane or tetrahydrofuran.
- Add a sulfonylating agent (e.g., p-toluenesulfonyl chloride) and a base (e.g., pyridine).



- Heat the reaction mixture to 40-50 °C and stir for 12-24 hours.
- Monitor the reaction by TLC.
- After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azalide intermediate.
- Purify the intermediate by column chromatography on silica gel.

Step 3: Reduction of the Azalide Intermediate

- Dissolve the purified azalide intermediate in a suitable solvent like tetrahydrofuran.
- Add a reducing agent, such as lithium aluminium hydride (LiAlH₄), portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.
- Filter the resulting suspension and wash the solid with the reaction solvent.
- Concentrate the filtrate to obtain the reduced azalide.

Step 4: N-alkylation to afford **SQ609**

- Dissolve the reduced azalide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Add a suitable base (e.g., potassium carbonate) and the appropriate substituted cyclohexyl methyl bromide.
- Stir the reaction mixture at room temperature for 24-48 hours.

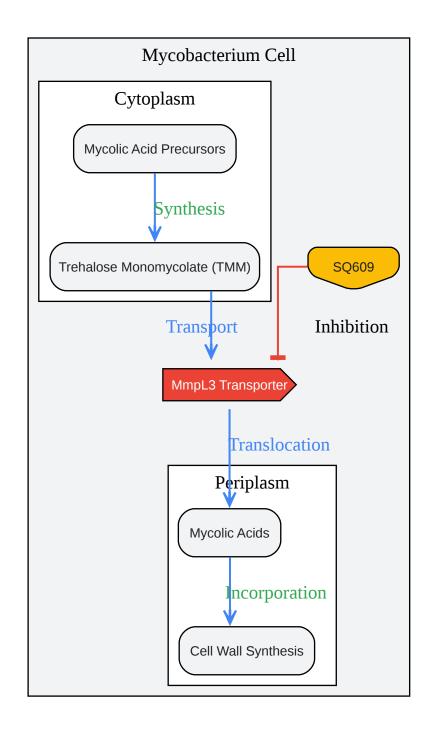


- · Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **SQ609**.

Mechanism of Action: Inhibition of MmpL3

SQ609 exerts its antimycobacterial effect by targeting the MmpL3 transporter. MmpL3 is a crucial membrane protein in Mycobacterium tuberculosis responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are essential components of the unique and protective outer membrane of mycobacteria. By inhibiting MmpL3, **SQ609** blocks the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, cell death.





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Caption: Mechanism of action of SQ609 via MmpL3 inhibition.

Experimental Protocols for Biological Evaluation Minimum Inhibitory Concentration (MIC) Determination



Objective: To determine the minimum concentration of **SQ609** required to inhibit the visible growth of Mycobacterium tuberculosis.

Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- SQ609 stock solution (in DMSO)
- 96-well microplates
- Incubator (37 °C)

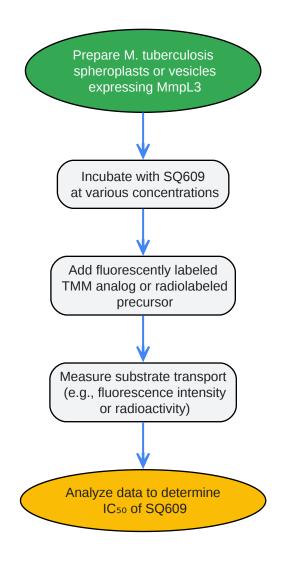
Protocol:

- Prepare a serial dilution of SQ609 in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.008 to 16 μg/mL.
- Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
- Dilute the bacterial suspension and add to each well of the 96-well plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Include positive (no drug) and negative (no bacteria) control wells.
- Seal the plates and incubate at 37 °C for 7-14 days.
- The MIC is defined as the lowest concentration of SQ609 that completely inhibits visible growth of the bacteria.

MmpL3 Inhibition Assay (Conceptual Workflow)

Objective: To confirm the inhibitory activity of **SQ609** on the MmpL3 transporter. This can be achieved through various methods, including monitoring the accumulation of a fluorescent substrate or the depletion of a precursor transported by MmpL3.





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Caption: Conceptual workflow for an MmpL3 inhibition assay.

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